molecular formula C8H10N2O2 B13651716 Methyl 2-(4-iminopyridin-1(4H)-yl)acetate

Methyl 2-(4-iminopyridin-1(4H)-yl)acetate

Cat. No.: B13651716
M. Wt: 166.18 g/mol
InChI Key: CYHJQYBVXTUOSG-UHFFFAOYSA-N
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Description

Methyl 2-(4-iminopyridin-1(4H)-yl)acetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring with an imino group at the 4-position and a methyl ester group at the 2-position. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-iminopyridin-1(4H)-yl)acetate typically involves the reaction of 4-aminopyridine with methyl chloroacetate under basic conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a solvent such as methanol or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the product, such as recrystallization or chromatography. The choice of reagents and conditions may be optimized to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-iminopyridin-1(4H)-yl)acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the imino group to an amino group.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Hydrolysis can be carried out using aqueous acid or base, while nucleophilic substitution may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Carboxylic acids or substituted esters.

Scientific Research Applications

Methyl 2-(4-iminopyridin-1(4H)-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(4-iminopyridin-1(4H)-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group can form hydrogen bonds or coordinate with metal ions, while the ester group can participate in esterification or hydrolysis reactions. These interactions can modulate the activity of the target molecules and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Aminopyridine: A related compound with an amino group at the 4-position instead of an imino group.

    Methyl 2-(4-aminopyridin-1(4H)-yl)acetate: A similar compound with an amino group instead of an imino group.

    Pyridine N-oxides: Compounds with an N-oxide group at the nitrogen atom of the pyridine ring.

Uniqueness

Methyl 2-(4-iminopyridin-1(4H)-yl)acetate is unique due to the presence of both an imino group and a methyl ester group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

methyl 2-(4-iminopyridin-1-yl)acetate

InChI

InChI=1S/C8H10N2O2/c1-12-8(11)6-10-4-2-7(9)3-5-10/h2-5,9H,6H2,1H3

InChI Key

CYHJQYBVXTUOSG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=CC(=N)C=C1

Origin of Product

United States

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